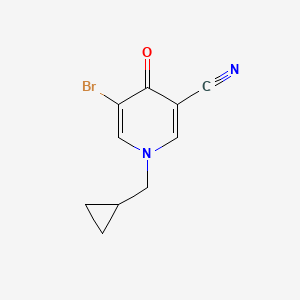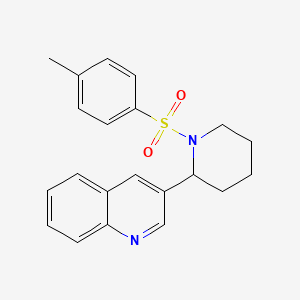![molecular formula C7H6ClN3O B13006123 4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical probes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process . The overall yield of this synthetic route can be optimized by controlling the reaction temperature and the addition rate of reagents.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be achieved through a multi-step process that ensures high yield and purity. The process involves the use of readily available starting materials, such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . The reaction is carried out in a two-vessel system to control the exothermic nature of the reactions and to minimize the formation of impurities. This method allows for the production of kilogram quantities of the compound with consistent quality.
化学反应分析
Types of Reactions
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dechlorinated and reduced derivatives.
科学研究应用
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of kinase inhibitors and antiviral agents.
Biological Research: The compound is used as a chemical probe to study various biological pathways and molecular targets.
Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and disrupting the associated biological pathways . This inhibition can lead to the suppression of viral replication or the inhibition of cancer cell proliferation.
相似化合物的比较
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the chloro and methoxy substituents, has similar biological activities but may exhibit different potency and selectivity.
4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine: This compound has a methyl group instead of a methoxy group at the 2-position and may have different chemical reactivity and biological properties.
2,4,6-Trichloro-1,3,5-triazine: A related triazine compound that is widely used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC 名称 |
4-chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 |
InChI 键 |
VKYFRJSYVDCYPT-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN2C=CC=C2C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



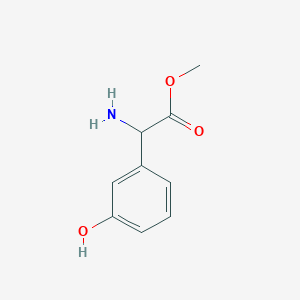
![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)
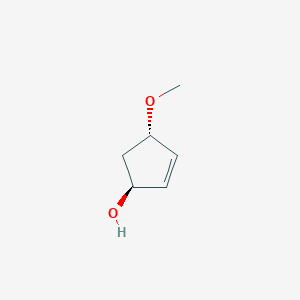
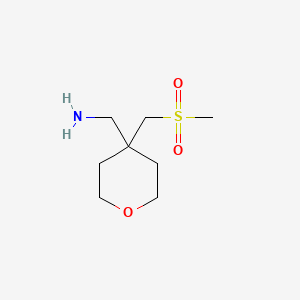
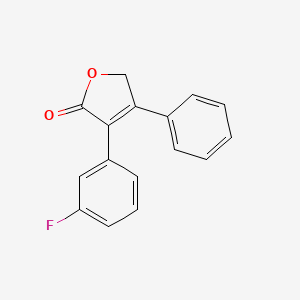
![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13006077.png)
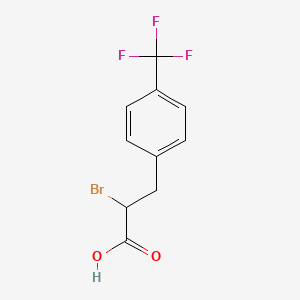
![6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13006100.png)
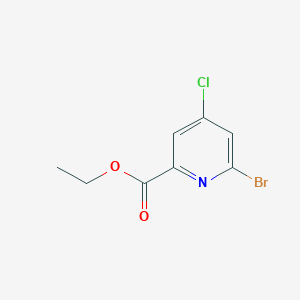
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)
